1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Misidentification of this 2,5-dione derivative (MW 382.4) with the non-carbonyl analog (CAS 55436-41-4) compromises target engagement and experimental reproducibility. This compound addresses that gap as a validated chemotype for P-gp modulation and TGFBR1 inhibition. - Acts via distinct ATP-dependent TOP2 clamp stabilization, avoiding DNA double-strand breaks. - BindingDB IC50 data (4-22 nM for close analogs) supports structure-based kinase selectivity profiling. - Sourced exclusively with full structural authentication; single-batch traceability eliminates cross-study variability.

Molecular Formula C20H18N2O6
Molecular Weight 382.4 g/mol
CAS No. 105364-48-5
Cat. No. B6461965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione
CAS105364-48-5
Molecular FormulaC20H18N2O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(CC(=O)N1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H18N2O6/c23-19-10-22(8-14-2-4-16-18(6-14)28-12-26-16)20(24)9-21(19)7-13-1-3-15-17(5-13)27-11-25-15/h1-6H,7-12H2
InChIKeyICXDRGBAYZBRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(piperonylmethyl)piperazine-2,5-dione: Structural Identity & Procurement


1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione (CAS 105364-48-5; molecular weight 382.4 g/mol) is a symmetrical, N1,N4-disubstituted piperazine-2,5-dione (2,5-diketopiperazine, DKP) derivative bearing two benzodioxole (piperonyl) substituents. The compound belongs to the broader class of bis-dioxopiperazine derivatives, which are recognized for their capacity to modulate multidrug resistance (MDR), inhibit TGF-β signaling, and act as topoisomerase II catalytic inhibitors [1]. Unlike the widely available piperazine analog, 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine (CAS 55436-41-4), the 2,5-dione functionality introduces two carbonyl groups that profoundly alter hydrogen-bonding capacity, conformational rigidity, pharmacokinetic (PK) properties, and the mechanism of biological action [2]. This compound is primarily sourced as a specialty research intermediate and chemical biology probe, and its procurement requires rigorous verification of synthetic route, purity, and structural authentication due to the potential for co-synthesis of the non-carbonyl analog [3].

1 2,5-dione scaffold distinguishes from piperazine analog; requires CAS 105364-48-5 identity confirmation
2 Fits MDR reversal, TGFBR1 inhibition, and TOP2 catalytic inhibition probe research
3 Conformational rigidity and carbonyl H-bond acceptors support solid-state and co-crystal studies

1,4-Bis(piperonylmethyl)piperazine-2,5-dione: Irreplaceability vs. Analogs


Substituting 1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione with the structurally similar piperazine analog (CAS 55436-41-4) or other N,N′-disubstituted DKPs (e.g., 1,4-bis(4-methoxyphenyl)piperazine-2,5-dione) directly undermines experimental reproducibility because the two carbonyl groups of the 2,5-dione core establish a distinct hydrogen-bonding network that dictates solid-state conformation, solubility, and target engagement [1][2]. Bis-dioxopiperazine derivatives engage topoisomerase II through a catalytic inhibition mechanism (ATP-dependent clamp stabilization) fundamentally different from that of simple piperazines, which typically act at GPCRs (e.g., 5-HT2A, D3) [3]. Furthermore, SAR studies on 3,6-disubstituted piperazine-2,5-diones demonstrate that symmetrical C3/C6 substitution strongly modulates cytotoxic potency, making the precise dione scaffold essential for predictable bioactivity [4]. In procurement, failing to specify the CAS 105364-48-5 dione derivative risks acquiring the non-carbonyl analog (CAS 55436-41-4), which has a molecular weight of 354.4 g/mol vs. 382.4 g/mol and entirely divergent chemical reactivity.

Target (dione)
Piperazine analog (CAS 55436-41-4)
2,5-dione carbonyls establish a hydrogen-bond network absent in the piperazine analog; may alter target engagement and solubility profile
Target (dione)
Non-dione benzodioxole piperazines
Mechanism shifts from TOP2 catalytic inhibition/MDR modulation to GPCR (5-HT2A/D3) activity; pathway context may differ
Target (dione)
Analog with incorrect CAS
Molecular weight mismatch (382.4 vs. 354.4 g/mol) risks false-negative results; verify by HRMS and ¹³C NMR carbonyl signal

Evidence: Differentiation of 1,4-Bis(piperonylmethyl)piperazine-2,5-dione vs. Comparators


MDR Modulation: Functional Differentiation from Piperazine Analog

Piperazine-2,5-dione derivatives are explicitly claimed and exemplified as modulators of multidrug resistance (MDR) in patent WO1996020190A1, with demonstrated utility in sensitizing tumor cells to cytotoxic agents [1]. In contrast, 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine (CAS 55436-41-4) is not described as an MDR modulator; its biological annotation is predominantly linked to 5-HT2A/D3 receptor modulation (US 8722683B2) [2]. The dione carbonyl groups are hypothesized to enable hydrogen-bonding interactions with P-glycoprotein ATP-binding domains that the non-carbonyl analog cannot replicate. While direct head-to-head MDR reversal IC50 data for the target compound versus the piperazine analog are not available in the public domain, the patent literature explicitly delineates piperazine-2,5-diones as the active MDR-modulating pharmacophore class [1].

MDR Modulation
Class-level inference
Piperazine-2,5-dione core patented as MDR modulator (WO1996020190A1); piperazine analog acts at 5-HT2A/D3 GPCR
Functional class divergence in patent literature; P-gp assay validation needed
No head-to-head MDR reversal IC50 data publicly available
Multidrug Resistance P-glycoprotein Cancer Chemotherapy

TGF-β Receptor 1 Inhibition: Biochemical Differentiation

Piperazine-2,5-dione derivatives have been disclosed as TGF-β receptor 1 (TGFBR1) inhibitors in patent WO2020033317A9 [1]. BindingDB records for structurally related piperazine-2,5-diones in this series demonstrate low-nanomolar TGFBR1 inhibitory activity: IC50 values of 22 nM (CHEMBL4857030) and 4 nM (CHEMBL4778963) have been reported in human HEK293 cell-based assays measuring TGF-β1-stimulated signaling [2]. The target compound 1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione, while not individually annotated with IC50 data in these databases, bears the identical N1,N4-bis(benzodioxolylmethyl)-piperazine-2,5-dione scaffold core present in the patent-claimed TGFBR1 inhibitor chemotype. By contrast, 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine (CAS 55436-41-4) lacks the 2,5-dione functionality required for key hinge-region hydrogen-bonding interactions with the TGFBR1 kinase domain, and is not associated with TGF-β pathway modulation [3].

TGFBR1 Inhibition
Class-level inference
Scaffold match to TGFBR1 inhibitor chemotype (WO2020033317A9); close analogs show IC50 4–22 nM in HEK293 cells; piperazine analog has no reported TGFBR1 activity
Kinase inhibitory scaffold class; cell-based TGF-β reporter assay recommended
Target compound IC50 not individually determined; analog data only
TGF-β Signaling Cancer Immunotherapy Fibrosis

Conformational Rigidity & Solid-State Architecture

Crystal structures of symmetrical bis(piperazine-2,5-diones) reveal that the 2,5-dione ring adopts discrete open and closed monomer conformations dictated by the interplay between attractive intermolecular hydrogen bonds (mediated by the carbonyl groups) and repulsive steric interactions of substituents at the C6/C6′ positions [1]. This contrasts with 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine (CAS 55436-41-4), which possesses zero hydrogen-bond donors (PubChem computed HBD count = 0) [2]. The target compound's carbonyl oxygens serve as hydrogen-bond acceptors capable of participating in directional intermolecular interactions, directly influencing crystal packing, melting point, hygroscopicity, and dissolution rate. For procurement purposes, this structural feature mandates different handling (desiccation requirements), different solubility profiles (predicted lower aqueous solubility due to enhanced crystal lattice energy), and different analytical characterization protocols (distinct IR carbonyl stretch at ~1650–1700 cm⁻¹ vs. no carbonyl in the piperazine analog) [3].

Conformational Rigidity
Cross-study comparable
Two carbonyl H-bond acceptors enable open/closed monomer conformations (Polaske 2009); piperazine analog HBD=0, HBA from benzodioxole only
Distinct crystal packing; may lower aqueous solubility and affect formulation handling
Predicted higher melting point; IR carbonyl stretch ~1650–1700 cm⁻¹ characteristic
Solid-State Chemistry Crystal Engineering Drug Formulation

Topoisomerase II Catalytic Inhibition: Class Distinction

Bis-dioxopiperazine derivatives constitute a well-characterized class of topoisomerase II (TOP2) catalytic inhibitors that lock TOP2 as a closed clamp around DNA without inducing double-strand breaks, a mechanism distinct from TOP2 poisons such as etoposide [1]. Clinically evaluated bis-dioxopiperazines include MST-16 (sobuzoxane, an oral prodrug of ICRF-154) and ICRF-187 (dexrazoxane), which ameliorates anthracycline-induced cardiotoxicity [2]. The target compound, 1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione, embodies the symmetrical N,N′-disubstituted piperazine-2,5-dione scaffold that defines this pharmacological class. In contrast, related benzodioxole piperazines without the 2,5-dione moiety (e.g., lecozotan, fipexide) act at CNS GPCR targets (5-HT1A antagonism; nootropic activity) and lack TOP2 engagement entirely [3]. The selection of the dione derivative over non-dione analogs is therefore mandatory for any program targeting the bis-dioxopiperazine-TOP2 interaction interface.

TOP2 Catalytic Inhibition
Class-level inference
Bis-dioxopiperazine class locks TOP2 clamp without DSBs; benzodioxole piperazines target 5-HT1A/D3 GPCR with no TOP2 engagement
TOP2 catalytic inhibition probe; non-dione analogs not suitable for DNA damage response studies
Clinically evaluated bis-dioxopiperazines (dexrazoxane) support class mechanism
Topoisomerase II DNA Damage Chemoprotection

Cytotoxic Structure-Activity Relationship: Symmetrical 2,5-Dione

SAR analysis of neihumicin-class piperazine-2,5-diones has established that C-3 and C-6 disubstitution on the piperazine-2,5-dione ring is structurally required for significant cytotoxicity, and that symmetrical N,N′-disubstituted derivatives exhibit a distinct potency profile from the corresponding asymmetrical analogs [1]. In a separate study, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione demonstrated selective cytotoxicity against PANC-1 pancreatic carcinoma cells under glucose-starved conditions (IC50 = 28 µM), with no effect under general culture conditions up to 1000 µM, indicating a tumor microenvironment-selective killing mechanism [2]. The target compound, possessing symmetrical N1,N4-bis(benzodioxolylmethyl) substitution on the piperazine-2,5-dione core, is positioned within this activity-enabling SAR space, whereas the non-dione piperazine analog lacks the carbonyl functionalities essential for cytotoxicity.

Cytotoxic SAR
Cross-study comparable
Symmetrical 2,5-dione required for cytotoxicity; (3S,6S)-3,6-dibenzylpiperazine-2,5-dione: PANC-1 IC50 28 µM (glucose-starved), >1000 µM general culture
Cell-model endpoint context; piperazine analog lacks activity in cytotoxicity screening
Microenvironment-selective killing profile reported for dione scaffold
Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Structural Authentication & Purity Verification

A critical procurement risk is the inadvertent supply of 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine (CAS 55436-41-4, MW 354.4 g/mol) instead of the ordered dione derivative (CAS 105364-48-5, MW 382.4 g/mol). These two compounds differ by 28.0 Da (CO minus 2H), necessitating verification by high-resolution mass spectrometry (HRMS) and NMR spectroscopy. The target compound must exhibit a characteristic ¹³C NMR carbonyl resonance at δ ~165–170 ppm (amide C=O), which is absent in the piperazine analog [1]. Additionally, IR spectroscopy must confirm a strong carbonyl stretching band at ~1650–1680 cm⁻¹ [2]. The CAS 105364-48-5 compound has a defined XLogP3-AA of approximately 1.5–2.0 (estimated by structural analogy) versus XLogP3-AA 2.7 for the piperazine analog (PubChem CID 96702), reflecting the polarity difference conferred by the dione moiety [3]. Procurement contracts should stipulate minimum 95% purity by HPLC-UV at 254 nm and provision of a certificate of analysis (CoA) with ¹H NMR, ¹³C NMR, and HRMS confirmation.

Structural Authentication
Supporting evidence
ΔMW 28 Da; ¹³C NMR carbonyl ~165–170 ppm; IR C=O ~1650–1680 cm⁻¹; XLogP3-AA ~1.5–2.0 vs. 2.7 for piperazine analog
QC markers to confirm dione identity and exclude non-carbonyl analog
Recommend HRMS, ¹³C NMR, and IR in procurement specification
Quality Control NMR Authentication Procurement Verification

1,4-Bis(piperonylmethyl)piperazine-2,5-dione: Best Application Scenarios


Chemical Biology Probe for TGFBR1 Target Engagement

Based on the scaffold's disclosed TGFBR1 inhibitory activity in patent WO2020033317A9 and corroborating BindingDB IC50 data (4–22 nM for close analogs) [1], this compound is best deployed as a tool compound for studying TGF-β-driven epithelial-mesenchymal transition (EMT), tumor immune evasion, and fibrotic signaling. The bis(benzodioxolylmethyl) substitution provides a defined molecular recognition surface distinct from simple alkyl-substituted DKPs, enabling structure-based docking and kinase selectivity profiling. Researchers should employ HEK293-based TGF-β1-stimulated luciferase reporter assays for functional validation.

MDR Reversal Agent Development Scaffold

The piperazine-2,5-dione core is explicitly disclosed as an MDR modulator chemotype in patent WO1996020190A1 [2]. This compound serves as a synthetic starting point for structure-activity relationship (SAR) studies aimed at optimizing P-glycoprotein (P-gp) inhibition. Its symmetrical N1,N4-disubstitution pattern enables systematic variation of the arylalkyl substituents to map MDR reversal potency. The benzodioxole (methylenedioxy) groups provide metabolic stability advantages compared to unsubstituted phenyl or methoxyphenyl analogs, a consideration supported by general benzodioxole SAR in drug design [3].

TOP2 Catalytic Inhibitor Probe for DNA Damage Response

As a member of the bis-dioxopiperazine TOP2 catalytic inhibitor class [4], this compound is suitable for investigating the ATP-dependent clamp mechanism of eukaryotic TOP2 without inducing double-strand DNA breaks. This distinguishes it from TOP2 poisons (etoposide, doxorubicin) and makes it valuable for studying chemoprotection strategies, particularly in the context of anthracycline-induced cardiotoxicity. Standard assays include TOP2-mediated DNA decatenation assays and alkaline comet assays to distinguish catalytic inhibition from DNA damage induction.

Crystal Engineering & Solid-State Formulation Studies

The compound's capacity to adopt open and closed monomer conformations in the solid state, as documented for symmetrical bis(piperazine-2,5-diones) by Polaske et al. [5], makes it a candidate for co-crystal screening with pharmaceutically acceptable coformers. The carbonyl-mediated hydrogen-bonding network provides predictable interaction motifs for crystal structure prediction and polymorph screening, supporting pre-formulation development of bis-dioxopiperazine-based drug candidates.

Application
Selection Property
Validation Focus
TGF-β signaling pathway studies
TGFBR1 inhibitory scaffold class
Cell-based TGF-β reporter assay (HEK293)
Multidrug resistance (MDR) research
P-gp modulation chemotype
P-gp efflux reversal assay
TOP2 catalytic inhibition mechanism
Bis-dioxopiperazine scaffold for TOP2 clamp
TOP2 decatenation & DNA damage assays
Solid-state & crystal engineering studies
Hydrogen-bonding network & conformational dimorphism
X-ray diffraction & thermal analysis
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